(2-Methyloxazol-4-yl)methanamine hydrobromide
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Overview
Description
(2-Methyloxazol-4-yl)methanamine hydrobromide is an organic compound with the molecular formula C5H9BrN2O and a molecular weight of 193.04 g/mol . It is typically found as a white solid powder or crystalline substance . This compound is used as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
The primary target of (2-Methyloxazol-4-yl)methanamine hydrobromide is human monoamine oxidase (MAO) A and B . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
This compound acts as an inhibitor of MAO A and B . It binds to these enzymes and inhibits their activity, thereby preventing the breakdown of monoamine neurotransmitters and increasing their availability.
Biochemical Pathways
By inhibiting MAO A and B, this compound affects the monoamine neurotransmitter pathways . The increased availability of these neurotransmitters can enhance neural signaling and potentially influence various physiological processes, including mood regulation and motor control.
Result of Action
The inhibition of MAO A and B by this compound leads to an increase in the levels of monoamine neurotransmitters . This can result in enhanced neural signaling and potential therapeutic effects in conditions such as depression and Parkinson’s disease.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxazol-4-yl)methanamine hydrobromide typically involves the reaction of 2-methyloxazole with formaldehyde and ammonium bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxazol-4-yl)methanamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Methyloxazol-4-yl)methanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceutical agents, particularly those with antimicrobial and anti-inflammatory properties.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(2-Methyloxazol-5-yl)methanamine: Similar in structure but differs in the position of the methanamine group.
(2-Methyloxazol-4-yl)methanamine hydrochloride: Similar compound with a different counterion (hydrochloride instead of hydrobromide).
Uniqueness
(2-Methyloxazol-4-yl)methanamine hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrobromide form enhances its solubility and stability, making it more suitable for certain applications compared to its hydrochloride counterpart .
Properties
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.BrH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDORHRXBYBRLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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